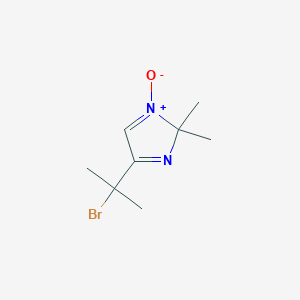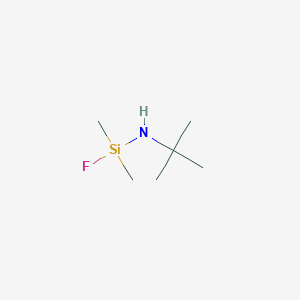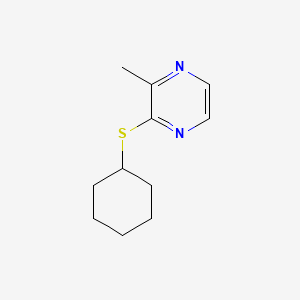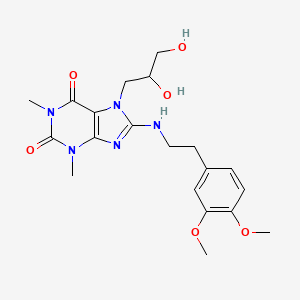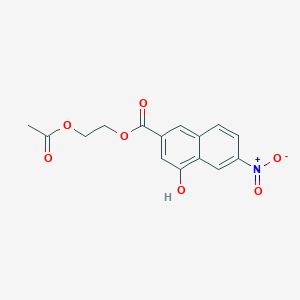
2-Naphthalenecarboxylic acid, 4-hydroxy-6-nitro-, 2-(acetyloxy)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenecarboxylic acid, 4-hydroxy-6-nitro-, 2-(acetyloxy)ethyl ester is an organic compound that belongs to the class of naphthalenecarboxylic acids. This compound is characterized by the presence of a naphthalene ring system substituted with a carboxylic acid group, a hydroxy group, a nitro group, and an acetyloxyethyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-6-nitro-, 2-(acetyloxy)ethyl ester typically involves the following steps:
Nitration: The nitration of 2-Naphthalenecarboxylic acid is carried out using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Esterification: The final step involves the esterification of the carboxylic acid group with 2-(acetyloxy)ethyl alcohol in the presence of a catalyst such as sulfuric acid or a suitable esterification catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalenecarboxylic acid, 4-hydroxy-6-nitro-, 2-(acetyloxy)ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amino derivatives.
Substitution: Amides or esters.
Applications De Recherche Scientifique
2-Naphthalenecarboxylic acid, 4-hydroxy-6-nitro-, 2-(acetyloxy)ethyl ester is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-6-nitro-, 2-(acetyloxy)ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways and cellular processes. The presence of functional groups such as the nitro and hydroxy groups allows it to form hydrogen bonds and other interactions with target molecules, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthalenecarboxylic acid: Lacks the hydroxy, nitro, and ester groups, making it less reactive.
4-Hydroxy-2-naphthalenecarboxylic acid: Contains a hydroxy group but lacks the nitro and ester groups.
6-Nitro-2-naphthalenecarboxylic acid: Contains a nitro group but lacks the hydroxy and ester groups.
Uniqueness
2-Naphthalenecarboxylic acid, 4-hydroxy-6-nitro-, 2-(acetyloxy)ethyl ester is unique due to the combination of functional groups that confer distinct chemical reactivity and biological activity. The presence of both electron-donating (hydroxy) and electron-withdrawing (nitro) groups, along with the ester functionality, allows for a wide range of chemical transformations and interactions with biological targets.
Propriétés
Formule moléculaire |
C15H13NO7 |
|---|---|
Poids moléculaire |
319.27 g/mol |
Nom IUPAC |
2-acetyloxyethyl 4-hydroxy-6-nitronaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H13NO7/c1-9(17)22-4-5-23-15(19)11-6-10-2-3-12(16(20)21)8-13(10)14(18)7-11/h2-3,6-8,18H,4-5H2,1H3 |
Clé InChI |
IWBOJBHTWANKJG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCOC(=O)C1=CC(=C2C=C(C=CC2=C1)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


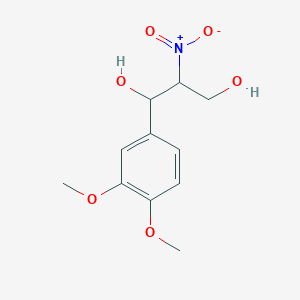
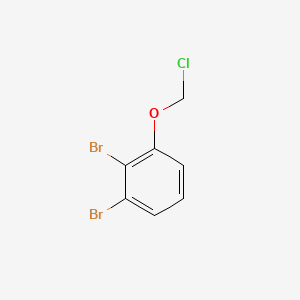
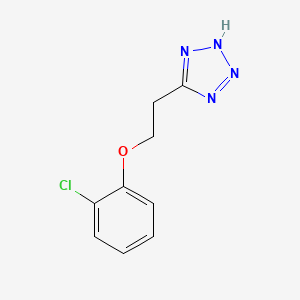
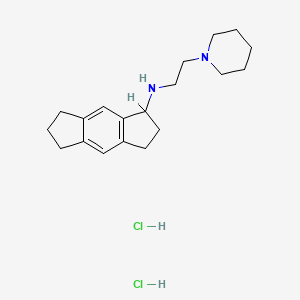

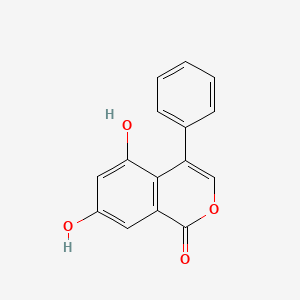

![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B14445456.png)
![{[(But-3-en-2-yl)sulfanyl]methyl}benzene](/img/structure/B14445463.png)
![7-Chloro-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14445467.png)
